4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide
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Overview
Description
The compound “4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide” is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for “4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide” were not found, a related compound, “4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester”, has been synthesized using 5-bromine-2-nitropyridine and piperazine as initial raw materials .Molecular Structure Analysis
The molecular structure of the related compound “tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate” is available . It has a molecular formula of C14H22N4O2 and a molecular weight of 278.35 .Physical And Chemical Properties Analysis
The related compound “tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate” has a number of physical and chemical properties listed, including a high GI absorption, a Log Po/w (iLOGP) of 2.41, and a water solubility of 1.28 mg/ml .Scientific Research Applications
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Scientific Field: Industrial Testing
- The compound “tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate” is used in industrial testing applications .
- Unfortunately, the specific methods of application or experimental procedures are not detailed in the source .
- The outcomes of these industrial testing applications are not provided in the source .
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Scientific Field: Cancer Research
- A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed, synthesized and characterized for their potential as anticancer agents via PI3Kα Inhibition .
- These compounds were synthesized and characterized by 1H NMR, 13C NMR and HRMS spectra analyses .
- In the in vitro anticancer assay, most of the synthetic compounds showed submicromolar inhibitory activity against various tumour cell lines . One compound, referred to as 13k, was particularly potent with IC50 values ranging from 0.09 μΜ to 0.43 μΜ against all the tested cell lines . Moreover, 13k induced cell cycle arrest at G2/M phase and cell apoptosis of HCC827 cells by inhibition of PI3Kα with an IC50 value of 1.94 nM .
Safety And Hazards
properties
IUPAC Name |
4-(6-aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-2-17-14(19)11-5-3-9(7-12(11)15)10-4-6-13(16)18-8-10/h3-8H,2H2,1H3,(H2,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLKCZYSBLAVHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718563 |
Source
|
Record name | 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide | |
CAS RN |
1314987-52-4 |
Source
|
Record name | 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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